![molecular formula C17H17NO3 B5831416 N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzamide](/img/structure/B5831416.png)
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzamide
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include its reactivity, the products it forms, the conditions under which it reacts, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, polarity, and reactivity .Scientific Research Applications
Analogue of Capsaicin in Pain Management
The compound has been studied as an analogue of capsaicin, which is known for its applications in pain management . The structural modification of capsaicin to include a 1,3-benzodioxole ring could potentially lead to new insights into the treatment of chronic pain and inflammation.
Anticancer Activity
Researchers have synthesized derivatives of 1-benzo[1,3]dioxol-5-yl-indoles, which show promise in anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . This suggests that N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzamide could serve as a scaffold for developing new anticancer agents.
Psychotherapy Adjunct
Compounds derived from the 1,3-benzodioxole class, which includes N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzamide, have been explored as potential alternatives to MDMA in psychotherapy, especially for treating PTSD . Their entactogenic properties could make them suitable for therapeutic use.
Biochemical Research
The compound’s structure has been utilized in biochemical research to understand molecular interactions, such as hydrogen bonding and crystal packing, which are crucial for drug design and development .
Materials Science
In materials science, derivatives of the 1,3-benzodioxole moiety have been used to synthesize compounds with potential applications in the development of new materials with unique properties .
Chemical Engineering
In chemical engineering, the compound’s derivatives have been used to explore new synthetic pathways and catalytic processes, which can lead to more efficient and environmentally friendly production methods .
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
The molecular weight of similar compounds is known, which can influence these properties .
Result of Action
Related compounds have been shown to have anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines .
Safety and Hazards
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-3-5-14(12(2)7-11)17(19)18-9-13-4-6-15-16(8-13)21-10-20-15/h3-8H,9-10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWDDRWRWBHZPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322101 | |
Record name | N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203377 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
702650-85-9 | |
Record name | N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.